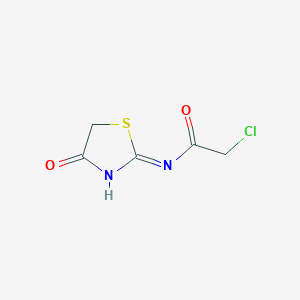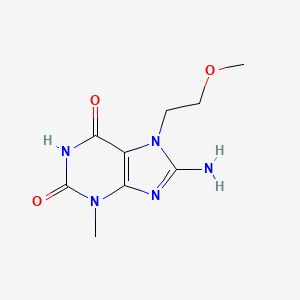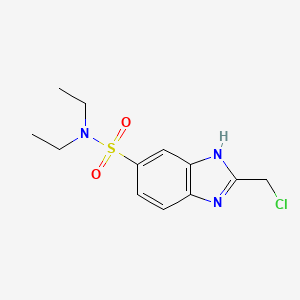amine hydrochloride CAS No. 2243512-98-1](/img/structure/B2715877.png)
[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Difluorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 2094139-39-4 . It has a molecular weight of 207.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(2,4-difluorophenyl)propan-2-amine hydrochloride” and its InChI Code is "1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H" . The InChI key is "VHSCHRXNBZQLOU-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenyl)ethylamine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Applications De Recherche Scientifique
X-ray Structures and Computational Studies
Studies involving X-ray structures and computational analyses of cathinones, including compounds structurally related to "2-(2,4-Difluorophenyl)ethylamine hydrochloride," have been conducted to understand their chemical and physical properties. For example, Nycz et al. (2011) characterized several cathinones using FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction methods. The study provided detailed insights into the molecular geometries and electronic spectra, optimized using density functional theory (DFT) and time-dependent DFT methods, respectively (Nycz et al., 2011).
Spectroscopic and Diffractometric Study of Polymorphism
Research on the polymorphism of investigational pharmaceutical compounds, through spectroscopic and diffractometric techniques, highlights the importance of analytical and physical characterization in drug development. Vogt et al. (2013) characterized two polymorphic forms of a pharmaceutical compound, demonstrating the challenges and intricacies of distinguishing between these forms using capillary powder X-ray diffraction and solid-state NMR studies (Vogt et al., 2013).
Catalyst-Free Domino Reactions
The development of catalyst-free reactions for synthesizing organic compounds is a significant area of research. Zhao et al. (2020) reported on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, leading to the synthesis of compounds with potential bioactive properties. This study contributes to the field of organic synthesis by providing a method to produce compounds under reflux conditions without a catalyst (Zhao et al., 2020).
Reaction with Amines or Alcohols
Research on the reactions between specific fluoro-containing compounds and amines or alcohols provides insights into the synthesis of novel compounds with potential applications in various fields, including materials science and pharmacology. For instance, Furin et al. (2000) explored the reaction between a fluoro-containing olefin and secondary amines, leading to the formation of products with distinct properties depending on the reaction conditions (Furin et al., 2000).
These studies illustrate the broad range of scientific research applications for compounds similar to "2-(2,4-Difluorophenyl)ethylamine hydrochloride," including structural analysis, pharmaceutical development, organic synthesis, and the exploration of novel chemical reactions. The research not only contributes to our understanding of these compounds' properties but also aids in the development of new methodologies and applications in chemistry and related disciplines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIWSGGLJIAZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=C(C=C(C=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2715794.png)
![7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715795.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2715796.png)
![Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2715797.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)




![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2715809.png)
![N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715812.png)
![1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2715813.png)

